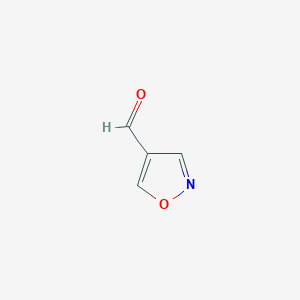

Isoxazole-4-carbaldehyde

描述

Significance of the Isoxazole (B147169) Ring System in Organic Synthesis and Medicinal Chemistry

The isoxazole ring is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. ajrconline.orgsymc.edu.cn Its presence is often associated with diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. rsc.orgresearchgate.net The isoxazole moiety's electronic and steric characteristics enable it to interact favorably with various biological targets, making it a focal point for the design of new drugs. symc.edu.cnnih.gov The structural diversity achievable through modifications of the isoxazole ring allows for the fine-tuning of a compound's physicochemical and biological properties, which is crucial for optimizing potency, selectivity, and metabolic stability. kuey.net

Research into isoxazole derivatives has a long history, with early studies focusing on the fundamental synthesis and reactivity of this heterocyclic system. rsc.orgresearchgate.net Over the decades, the development of new synthetic methodologies has expanded the accessibility and diversity of isoxazole-containing compounds. nih.gov The recognition of the isoxazole ring in naturally occurring bioactive molecules, such as ibotenic acid, spurred further interest in its potential as a pharmacophore. ajrconline.org This has led to the inclusion of the isoxazole nucleus in a variety of clinically used drugs. nih.gov

Contemporary research in isoxazole chemistry is characterized by the development of novel and more efficient synthetic strategies. rsc.orgresearchgate.net This includes the use of transition metal-catalyzed reactions, green chemistry approaches, and regioselective functionalization techniques to create a wide array of isoxazole derivatives with enhanced bioactivity. rsc.orgresearchgate.netnih.gov A significant trend is the application of isoxazoles as reagents in complex chemical transformations, such as in alkyne amination reactions for the synthesis of other N-heterocycles. rsc.org Future directions point towards the development of multi-targeted therapies and personalized medicine approaches utilizing the versatility of the isoxazole scaffold. rsc.orgresearchgate.net The continued exploration of isoxazole chemistry is expected to address unmet medical needs and lead to the discovery of new therapeutic agents. rsc.orgresearchgate.net

Role of the Aldehyde Functional Group in Isoxazole-4-carbaldehyde Reactivity

The aldehyde group at the 4-position of the isoxazole ring is a key driver of the molecule's reactivity. The electron-withdrawing nature of the adjacent isoxazole heterocycle enhances the electrophilic character of the aldehyde's carbonyl carbon. smolecule.com This activation facilitates a variety of chemical transformations, most notably nucleophilic addition reactions. smolecule.com this compound readily undergoes condensation reactions with amines to form Schiff bases, and can also participate in oxidations to yield the corresponding carboxylic acid or reductions to form the alcohol. smolecule.com This reactivity makes it a valuable precursor for a wide range of chemical modifications. smolecule.com

Overview of this compound as a Key Synthetic Intermediate

This compound serves as a crucial building block in the synthesis of more elaborate molecules. smolecule.comchemimpex.com Its ability to undergo a variety of chemical reactions, including condensation, cycloaddition, and oxidation, provides chemists with a versatile tool for creating new compounds. smolecule.com One notable synthetic application is its reaction with primary nitro compounds to produce various isoxazole derivatives. smolecule.comrsc.org This versatility has led to its use in the development of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com In medicinal chemistry, it is a key intermediate for synthesizing compounds targeting a range of diseases, including neurological disorders. chemimpex.com

Structure

3D Structure

属性

IUPAC Name |

1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2/c6-2-4-1-5-7-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOZNQVFQCOHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617928 | |

| Record name | 1,2-Oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65373-53-7 | |

| Record name | 4-Isoxazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65373-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Isoxazole 4 Carbaldehyde and Its Derivatives

Regioselective Synthesis Strategies for Isoxazole-4-carbaldehyde

The controlled synthesis of this compound hinges on regioselective strategies that direct the formation of the desired isomer. Among the various approaches, two prominent methods include the condensation of specific strained ketones with primary nitro compounds and the versatile 1,3-dipolar cycloaddition reactions for constructing the core isoxazole (B147169) ring system.

Condensation Reactions with Primary Nitro Compounds and 3-Oxetanone (B52913)

A notable and efficient one-pot procedure for synthesizing 3-substituted isoxazole-4-carbaldehydes involves the condensation reaction between primary nitro compounds and 3-oxetanone. nih.govrsc.orgrsc.orgijcrt.org This method stands out for its ability to generate the target aldehyde functionality at the 4-position of the isoxazole ring through an intriguing cascade sequence. rsc.org

The reaction of 3-oxetanone with primary nitro compounds proceeds through a distinctive cascade mechanism. rsc.org The process is initiated by the condensation of the reactants, leading to the formation of a key nitromethyleneoxetane intermediate. rsc.org This intermediate subsequently undergoes a rearrangement following deprotonation by a suitable base. rsc.org This base-mediated rearrangement is the crucial step that leads to the formation of the stable aromatic isoxazole ring, yielding the final 3-substituted this compound product. rsc.org

Table 1: Synthesis of this compound Derivatives via Condensation of 3-Oxetanone with Primary Nitro Compounds

| Nitro Compound Type | Substituent (R) | Product | Yield |

| Aliphatic | Alkyl groups | 3-Alkyl-isoxazole-4-carbaldehyde | High |

| Aromatic | Aryl groups | 3-Aryl-isoxazole-4-carbaldehyde | High |

This table is illustrative, based on descriptions of the reaction's broad applicability to both aliphatic and aromatic nitro compounds yielding high-yield products. rsc.org

Cycloaddition Reactions for Isoxazole Core Formation

Cycloaddition reactions represent a fundamental and powerful strategy for the synthesis of the isoxazole ring. nih.govijcrt.org Specifically, the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, is a cornerstone method for creating the five-membered heterocyclic system of isoxazoles from simple, acyclic precursors. wikipedia.orgacs.org

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a widely employed and highly effective reaction for forming the isoxazole nucleus. wikipedia.orgmdpi.comnih.gov In this reaction, the nitrile oxide acts as the 1,3-dipole, and the alkyne serves as the dipolarophile. wikipedia.org The concerted reaction between these two components leads directly to the formation of the stable isoxazole ring. wikipedia.org This approach is a key route to various substituted isoxazoles and is valued for its efficiency. acs.orgnih.gov While the reaction is powerful, controlling regioselectivity to obtain the 3,4-substituted pattern of this compound can be challenging, as 3,5-disubstituted isomers are often formed due to steric and electronic factors. nih.govmdpi.com

Nitrile oxides are reactive intermediates and are typically generated in situ to avoid isolation and decomposition. acs.orgmdpi.com Modern synthetic methods have focused on developing mild and efficient protocols for their in situ generation, often from stable precursors like aldoximes or nitroalkanes. acs.org

Several methods are prominent:

Oxidation of Aldoximes: This is a common and effective strategy. A variety of oxidizing systems can be used, including a green protocol employing NaCl and Oxone, which is noted for its operational simplicity and use of non-toxic reagents. acs.orgtandfonline.com Other reagents such as tert-butyl hypoiodite (B1233010) (t-BuOI), generated from t-BuOCl and NaI, have also proven powerful for this transformation under mild conditions. organic-chemistry.org

Dehydration of Nitroalkanes: Primary nitro compounds can be dehydrated to furnish nitrile oxides, which are then trapped by a dipolarophile in the reaction mixture. acs.org

Copper-Catalyzed Generation: A novel method involves the reaction of copper carbene with tert-butyl nitrite (B80452) to generate nitrile oxides in situ. rsc.org This three-component reaction provides a direct route to fully substituted isoxazoles. rsc.org

Table 2: Selected Methods for in situ Generation of Nitrile Oxides

| Precursor | Reagents/Conditions | Key Features | Reference(s) |

| Aldoximes | NaCl, Oxone | Green, operationally simple, broad scope | acs.orgtandfonline.com |

| Aldoximes | tert-Butyl hypoiodite (t-BuOI) | Mild conditions, powerful reagent | organic-chemistry.org |

| Aldoximes | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Used for intramolecular cycloadditions | mdpi.com |

| Diazo Compounds / Nitroso Compounds | Copper Carbene, tert-butyl nitrite | Three-component reaction for fully substituted isoxazoles | rsc.org |

| Primary Nitroalkanes | Dehydration agents | Classic method | acs.org |

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

Concerted vs. Step-by-Step Mechanisms in Cycloadditions

The 1,3-dipolar cycloaddition reaction, a cornerstone of isoxazole synthesis, involves the reaction of a 1,3-dipole (such as a nitrile oxide) with a dipolarophile (like an alkyne or alkene). The mechanism of this reaction has been a subject of detailed investigation, with two primary pathways proposed: a concerted pericyclic mechanism and a stepwise pathway. rsc.org

The concerted mechanism is a pericyclic reaction that proceeds through a single, cyclic transition state where the new sigma bonds are formed simultaneously. rsc.org This pathway is generally favored and has been widely accepted for many 1,3-dipolar cycloadditions. rsc.org

Alternatively, a stepwise mechanism can occur, which involves the formation of a diradical or zwitterionic intermediate. rsc.orgresearchgate.net Computational studies have provided insight into when each mechanism might operate. For instance, in the absence of a Lewis acid catalyst, the [4+2] cycloaddition between an enamine and an isoxazole was found to follow a concerted pathway. rsc.org However, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), the pathway shifts to a stepwise mechanism with significantly lower activation barriers. rsc.org The reaction first proceeds through C-C bond formation, followed by C-N bond formation to complete the cyclization. rsc.org Whether the reaction is concerted or stepwise can influence the stereoselectivity and regioselectivity of the final product. researchgate.netijpcbs.com

Regioselectivity in Cycloaddition Reactions

A significant challenge in isoxazole synthesis via cycloaddition is controlling the regioselectivity—that is, the orientation of the dipole as it adds to the dipolarophile. For instance, the reaction of a nitrile oxide with an unsymmetrical alkyne can lead to two different regioisomers. The distribution of these products is influenced by steric and electronic factors of the reactants. rsc.org

Significant progress has been made in developing methodologies that provide high regioselectivity. cdnsciencepub.com Research has shown that regiochemical control in the cyclocondensation of β-enamino diketones with hydroxylamine (B1172632) can be achieved by systematically varying the reaction conditions and the structure of the substrate. rsc.org This allows for the selective synthesis of different series of regioisomeric isoxazoles, such as 4,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted products. rsc.org

Another strategy to control regioselectivity involves the use of pyridinium (B92312) salts or intermediate oxazinones in reactions between aldehydes and nitroacetates. rsc.org These approaches prevent the formation of symmetrical intermediates, thereby allowing for the synthesis of isoxazoles with distinct substituents at the C-3 and C-5 positions. rsc.org The ability to direct the reaction towards a single, desired regioisomer is crucial for the efficient synthesis of complex target molecules and for creating libraries of compounds for drug discovery. d-nb.inforesearchgate.net

Table 1: Methodologies for Regioselective Isoxazole Synthesis from β-Enamino Diketones

| Target Regioisomer | Reactants | Key Reagents/Conditions | Regioselectivity |

|---|---|---|---|

| 4,5-disubstituted | β-enamino diketone, NH₂OH·HCl | MeCN, reflux, 3h | High |

| 3,4-disubstituted | 1,3-diketone, NH₂OH·HCl | EtOH, rt, 1h | High |

| 3,4,5-trisubstituted | β-enamino diketone, NH₂OH·HCl | Pyridine (B92270), EtOH, reflux, 3h | High |

| 3,5-disubstituted | 1,3-diketone, NH₂OH·HCl | BF₃·OEt₂, MeCN, reflux, 3h | 100% |

Data sourced from research on cyclocondensation reactions of β-enamino diketones. rsc.org

Metal-Catalyzed Cycloaddition Approaches

To enhance the efficiency, scope, and selectivity of cycloaddition reactions for isoxazole synthesis, various metal catalysts have been employed. rsc.org Transition metal-catalyzed cycloadditions have become a key methodology for creating a diverse array of isoxazole derivatives. rsc.orgresearchgate.net The most common catalysts are based on copper and ruthenium, which are typically used for [3+2] cycloaddition reactions. rsc.orgnih.gov These catalysts can lower activation energies and often provide better control over regioselectivity compared to uncatalyzed reactions. researchgate.net However, the use of metal catalysts can present challenges related to cost, toxicity, and removal from the final product, which has spurred the development of metal-free alternatives. nih.govrsc.orgresearchgate.net

Copper catalysts, particularly Cu(I) and Cu(II) species, are widely used to promote the [3+2] cycloaddition of nitrile oxides with alkynes. rsc.org The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent "click chemistry" reaction that reliably forms triazoles, and analogous copper catalysis is effective for isoxazole synthesis from nitrile oxides. nih.govacs.orgresearchgate.net The reaction between copper(I) acetylides and nitrile oxides provides straightforward access to 3,4-disubstituted isoxazoles. organic-chemistry.org

Copper chloride (CuCl) has been shown to be an effective mediator for the intramolecular cyclization of propynone oximes. thieme-connect.com Mechanistic studies suggest that copper facilitates the isomerization of the E-oxime to the reactive Z-isomer, allowing for complete conversion to the isoxazole product. thieme-connect.com While highly effective, copper-catalyzed cycloadditions can sometimes face challenges with regioselectivity. thieme-connect.com

Table 2: Examples of Copper-Catalyzed Isoxazole Synthesis

| Reaction Type | Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | CuCl | Propargylamines (oxidized in situ to oximes) | Substituted Isoxazoles | thieme-connect.com |

| 1,3-Dipolar Cycloaddition | Cu(I) | Copper(I) acetylides, Nitrile oxides | 3,4-Disubstituted Isoxazoles | organic-chemistry.org |

| Azide-Alkyne Cycloaddition (CuAAC) | CuSO₄ / Sodium Ascorbate | Alkynes, Azides (in situ) | Triazole-functionalized isoxazoles | nih.gov |

| 1,3-Dipolar Cycloaddition | Cu(II) (e.g., copper acetate) | Ynamides, Nitrile oxides | 5-Amino-isoxazoles | rsc.org |

Palladium catalysis offers powerful tools for constructing and functionalizing the isoxazole ring. These methods often involve cascade or multi-component reactions that build complexity in a single pot. A notable example is a four-component synthesis of biaryl-substituted isoxazoles where a palladium catalyst is used sequentially for both a Sonogashira coupling and a Suzuki coupling, intercepted by a cyclocondensation step. mdpi.com

Palladium catalysts are also instrumental in the post-synthesis functionalization of the isoxazole core. For example, 4-iodoisoxazoles, which can be synthesized via iodocyclization, serve as versatile platforms for introducing a wide range of substituents at the C4 position through various palladium-catalyzed cross-coupling reactions. nih.gov This approach has been successfully used to generate diverse libraries of 3,4,5-trisubstituted isoxazoles. nih.gov Another advanced method is the palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides, which provides rapid access to fully substituted isoxazoles under mild conditions. acs.org

Table 3: Palladium-Catalyzed Functionalization of 4-Iodoisoxazoles

| Reaction Name | Coupling Partner | Product | Average Yield |

|---|---|---|---|

| Suzuki-Miyaura Reaction | Boronic Acids | 4-Aryl/Vinyl-isoxazoles | 49% |

| Sonogashira Reaction | Terminal Acetylenes | 4-Alkynyl-isoxazoles | 49% |

| Heck Reaction | Styrenes | 4-Styrenyl-isoxazoles | 49% |

| Amide Formation | Primary Amines, CO | 4-Carboxamide-isoxazoles | 49% |

Data adapted from a library synthesis of 3,4,5-trisubstituted isoxazoles. nih.gov

Metal-Free Cycloaddition Routes

Driven by the need for more sustainable and cost-effective synthetic strategies, metal-free cycloaddition routes have gained significant attention. rsc.orgresearchgate.net These methods avoid the potential for metal contamination in the final products, which is a critical consideration in pharmaceutical synthesis. nih.gov

Several innovative metal-free approaches have been developed. One such method is an enamine-triggered [3+2] cycloaddition, where aldehydes and N-hydroximidoyl chlorides react in the presence of a secondary amine catalyst like pyrrolidine. organic-chemistry.org The reaction proceeds through enamine and nitrile oxide intermediates to form dihydroisoxazoles, which are then oxidized to yield 3,4-disubstituted isoxazoles in high yields. organic-chemistry.org Another strategy involves a multi-component reaction between propargyl bromide and in situ-generated α-chloro aldoximes under mild, metal-free conditions to produce 3-phenyl-5-(bromomethyl)isoxazoles. researchgate.net These metal-free protocols often offer high regioselectivity and are more environmentally friendly alternatives to their metal-catalyzed counterparts. organic-chemistry.orgrsc.org

Condensation Reactions of β-Dicarbonyl Compounds with Hydroxylamine

The Claisen isoxazole synthesis, which is the condensation of a 1,3-dicarbonyl compound with hydroxylamine, remains one of the most fundamental and widely used methods for constructing the isoxazole ring. rsc.orgsciforum.net The mechanism involves an initial reaction of the hydroxylamine nitrogen with one of the carbonyl groups to form an oxime (or imine) intermediate. youtube.com This is followed by an intramolecular attack of the oxime's hydroxyl group on the second carbonyl, and subsequent dehydration leads to the aromatic isoxazole ring. youtube.com

While this method is straightforward, a major drawback is the potential for poor regioselectivity when using unsymmetrical 1,3-dicarbonyls, often resulting in a mixture of isomeric products. rsc.org To address this, methodologies have been developed using modified substrates like β-enamino diketones. By carefully selecting the reaction conditions (e.g., solvent, temperature, additives like pyridine or BF₃·OEt₂), the cyclocondensation reaction with hydroxylamine can be directed to selectively produce a desired regioisomer. rsc.org Furthermore, activating factors such as microwave irradiation and ultrasound have been used to significantly reduce reaction times from hours to minutes. sciforum.net A specific application of condensation reactions is the synthesis of 3-substituted isoxazole-4-carbaldehydes, which can be prepared from the reaction of primary nitroalkanes with 3-oxetanone. nih.gov

Isomerization and Rearrangement Strategies

Isomerization and rearrangement reactions offer elegant and often atom-economical pathways to access complex molecular architectures from simpler, readily available precursors. In the context of isoxazole synthesis, these strategies exploit the inherent reactivity of the heterocyclic ring to induce skeletal reorganizations, leading to the formation of desired substitution patterns.

A notable isomerization strategy involves the transformation of isoxazoles through transient azirine intermediates. This methodology provides a controlled route to this compound derivatives and other related compounds.

A significant development in this area is the iron(II)-catalyzed domino isomerization of 4-acyl-5-methoxyisoxazoles. researchgate.netacs.orgnih.govnanobioletters.comacs.org This reaction proceeds through the formation of a 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. researchgate.netnih.govnanobioletters.com The fate of this transient azirine is highly dependent on the reaction conditions. Under specific catalytic conditions (e.g., Fe(II) in dioxane at 105 °C), the azirine can rearrange back to an isoxazole, ultimately yielding isoxazole-4-carboxylic esters and amides in good yields. researchgate.netacs.orgnih.govnanobioletters.comacs.org

Interestingly, if the starting material is a 4-formyl-5-methoxyisoxazole, the same iron(II)-catalyzed conditions lead to the formation of methyl oxazole-4-carboxylates, demonstrating a divergent reaction pathway. researchgate.netacs.orgnih.govnanobioletters.comacs.org Furthermore, the intermediate 2-acyl-2-(methoxycarbonyl)-2H-azirines can be isolated by conducting the Fe(II)-catalyzed isomerization under milder conditions (e.g., in acetonitrile (B52724) at 50 °C). researchgate.netacs.orgnih.gov These isolated azirines can then be selectively isomerized to either isoxazoles under catalytic conditions or to oxazoles via non-catalytic thermolysis. researchgate.netacs.orgnih.gov The choice between these pathways is influenced by the substituents on the starting isoxazole and the specific reaction conditions, with DFT calculations providing insight into the underlying mechanisms. researchgate.netacs.orgnih.gov

Another related thermal rearrangement involves heating 2-formyl azirines in toluene (B28343) at high temperatures (200 °C), which directly affords the corresponding isoxazole. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient, selective, and environmentally benign transformations. The synthesis of this compound and its derivatives has greatly benefited from the development of novel organocatalytic, transition metal-catalyzed, and green catalytic systems.

Organocatalysis has emerged as a powerful tool in heterocyclic synthesis, offering a metal-free alternative to traditional methods. In the context of isoxazole synthesis, organocatalysts are particularly effective in promoting multicomponent reactions that assemble the isoxazole core in a single step.

Three-component reactions involving aryl/heteroaryl aldehydes, hydroxylamine hydrochloride, and β-ketoesters are commonly employed to synthesize isoxazol-5(4H)-one derivatives, which are structural isomers and important precursors. tandfonline.comclockss.orgresearchgate.net Various organocatalysts have been shown to efficiently promote this transformation. For instance, 2-aminopyridine (B139424) has been used as a low-cost and efficient organocatalyst in water at 80 °C, providing good yields of the desired products. clockss.org Other successful organocatalysts for similar three-component reactions include triphenylphosphine (B44618), tandfonline.com DABCO, and 4-(dimethylamino)pyridine (DMAP). researchgate.net These catalysts typically operate through mechanisms involving the activation of the β-ketoester to facilitate condensation with the aldehyde, followed by cyclization with hydroxylamine. clockss.org

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and isoxazoles are no exception. These methods provide access to densely functionalized isoxazoles with high levels of regio- and stereocontrol. researchgate.netresearcher.life Transition metals like palladium, gold, rhodium, and iron are commonly used to catalyze a variety of transformations, including cycloadditions, cycloisomerizations, and cross-coupling reactions. researchgate.netresearcher.liferesearchgate.net

Iron(II) catalysis, as previously discussed, is instrumental in the isomerization of 4-acylisoxazoles to this compound derivatives. researchgate.netacs.orgnih.govnanobioletters.comacs.orgsmolecule.com Rhodium(II) catalysts have been employed in the formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles, leading to the synthesis of polysubstituted 3-aminopyrroles, demonstrating the utility of isoxazoles as versatile building blocks. acs.org

Furthermore, transition metal-catalyzed cross-coupling reactions are essential for introducing substituents at specific positions on the isoxazole ring, often under mild conditions that preserve the heterocyclic core. researchgate.netsci-hub.se This allows for the late-stage functionalization of isoxazole scaffolds, providing access to a wide range of derivatives.

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and using environmentally benign solvents and catalysts.

Aqueous Phase Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of isoxazole derivatives in aqueous media has been successfully demonstrated, often leading to improved reaction rates and selectivities. smolecule.comshd-pub.org.rsscispace.comresearchgate.net Three-component condensation reactions to form isoxazole derivatives can be performed in water, sometimes without the need for any additional catalyst. smolecule.comresearchgate.net The use of natural catalysts, such as those found in fruit juices like coconut water, represents an innovative and highly sustainable approach for mediating these reactions in an aqueous environment. smolecule.com

Sonochemical Methods: Ultrasound irradiation has emerged as a valuable tool in green synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. tandfonline.comsid.irresearchgate.net The sonochemical synthesis of 4-arylideneisoxazol-5(4H)-ones, for example, has been achieved using catalysts like triphenylphosphine or imidazole (B134444) in water. tandfonline.comsid.ir This method is not only energy-efficient but also compatible with green solvents. sid.ir The use of recoverable solid catalysts, such as tin-exchanged montmorillonite (B579905) K10, under ultrasound irradiation further enhances the green credentials of the synthesis by allowing for catalyst recycling. researchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is crucial for tuning the biological and chemical properties of the isoxazole scaffold. A variety of synthetic methods are available for introducing substituents at different positions of the isoxazole ring.

One straightforward method for preparing 3-substituted isoxazole-4-carbaldehydes involves the condensation reaction of nitroalkanes with 3-oxetanone. nih.govijcrt.org Another general and widely used approach is the [3+2] cycloaddition reaction between in situ generated nitrile oxides and alkynes. ijcrt.org This method allows for the construction of the isoxazole ring with substituents determined by the choice of the starting materials.

The functionalization of pre-formed isoxazole rings is another important strategy. For instance, isoxazolylsilanols, synthesized via a [3+2] cycloaddition, can undergo cross-coupling reactions with aryl iodides to produce 3,4,5-trisubstituted isoxazoles. nih.gov

The following table summarizes some of the key synthetic methodologies for this compound and its derivatives:

| Methodology | Key Features | Catalyst/Reagents | Product Type | References |

| Isoxazole-Azirine-Isoxazole Isomerization | Domino reaction via azirine intermediate | Fe(II) salts | Isoxazole-4-carboxylic acid derivatives | researchgate.netacs.orgnih.govnanobioletters.comacs.org |

| Organocatalyzed Three-Component Reaction | Metal-free, multicomponent synthesis | 2-Aminopyridine, Triphenylphosphine | Isoxazol-5(4H)-one derivatives | tandfonline.comclockss.orgresearchgate.net |

| Transition Metal-Catalyzed Cycloaddition | High efficiency and selectivity | Rhodium(II) complexes | Polysubstituted pyrroles from isoxazoles | acs.org |

| Aqueous Phase Synthesis | Green, environmentally benign | Water, natural catalysts | Isoxazole derivatives | smolecule.comshd-pub.org.rsscispace.comresearchgate.net |

| Sonochemical Synthesis | Energy efficient, rapid reactions | Ultrasound, various catalysts | Isoxazole derivatives | tandfonline.comsid.irresearchgate.net |

| Condensation Reaction | Direct formation of substituted isoxazoles | Nitroalkanes, 3-oxetanone | 3-Substituted isoxazole-4-carbaldehydes | nih.govijcrt.org |

Functionalization at Positions 3, 4, and 5 of the Isoxazole Ring

The reactivity of the isoxazole ring allows for the introduction of substituents at the 3, 4, and 5-positions, though direct functionalization can be challenging due to the ring's inherent electronic properties and potential instability under certain conditions. researchgate.netnanobioletters.com Modern synthetic methods have overcome many of these hurdles, enabling the creation of multi-substituted isoxazoles.

A primary strategy for constructing substituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govnanobioletters.com The choice of substituted precursors allows for a degree of control over the final substitution pattern. For instance, the reaction of alkynyldimethylsilyl ethers with nitrile oxides can produce isoxazolylsilanols, which are versatile intermediates. nih.gov These silanols can then undergo cross-coupling reactions with aryl iodides to yield 3,4,5-trisubstituted isoxazoles. nih.gov

Direct functionalization of the pre-formed isoxazole ring is another powerful approach. The generation of a 4-isoxazolyl anion species from 4-iodoisoxazole (B1321973) via a halogen-metal exchange has been shown to be a key step. bohrium.com This anion can react with various electrophiles, allowing for the targeted introduction of functional groups specifically at the C4 position. bohrium.comsci-hub.se This method is crucial for synthesizing 3,4,5-trisubstituted isoxazoles in a stepwise manner. bohrium.com

Furthermore, sequential functionalization strategies have been developed. For example, a four-step sequence using iron and palladium catalyzed systems can convert propargylic alcohols into trisubstituted isoxazoles. nih.gov Ring-opening and intramolecular nucleophilic vinylic substitution of cyclopropyl (B3062369) oximes in the presence of reagents like phosphorus oxychloride (POCl₃) also provides a route to substituted isoxazoles. nih.gov

Below is a table summarizing various methods for the functionalization of the isoxazole ring.

| Position(s) | Methodology | Reagents/Conditions | Outcome | Reference(s) |

| 3, 4, 5 | Cross-coupling of isoxazolylsilanols | Aryl iodides, Pd catalyst | 3,4,5-Trisubstituted isoxazoles | nih.gov |

| 3, 4, 5 | Sequential Catalysis | Propargylic alcohols, Iron and Palladium catalysts | Trisubstituted isoxazoles | nih.gov |

| 4 | Direct functionalization via anion | 4-Iodoisoxazole, iPrMgCl·LiCl, then electrophiles | 4-Functionalized isoxazoles | bohrium.com |

| 3, 4, 5 | Ring-opening/Intramolecular Substitution | Cyclopropyl oximes, POCl₃/CH₂Cl₂ | Substituted isoxazoles | nih.gov |

| 4 | Condensation Reaction | Primary nitro compounds, 3-Oxetanone | 3-Substituted isoxazole-4-carbaldehydes | nih.govnih.gov |

Introduction of Diverse Chemical Moieties (e.g., nitro, amino, aryl)

The introduction of specific functional groups such as nitro, amino, and aryl moieties onto the isoxazole ring is of significant interest as these groups can drastically alter the biological and chemical properties of the resulting derivatives. researchgate.netnih.gov

Nitro Group Introduction

Nitro-substituted isoxazoles are valuable synthetic intermediates and possess interesting bioactivities. thieme-connect.com Methodologies for their synthesis are highly dependent on the desired position of the nitro group. thieme-connect.com

For 4-nitroisoxazoles , two main strategies are prevalent: the direct nitration of a pre-formed isoxazole ring and the cyclization of nitro-containing precursors. nih.govthieme-connect.com The nitration of 3-phenylisoxazole (B85705) is a known method to produce 4-nitro-3-phenylisoxazole. nih.gov A surprising one-pot synthesis treats cinnamyl alcohol with sodium nitrite in acetic acid to yield the same product. nih.gov Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitro-substituted acetylenes. thieme-connect.com

The synthesis of 3-nitro- and 5-nitroisoxazoles is generally more challenging. thieme-connect.com Methods for 3-nitroisoxazoles often involve the heterocyclization of unsaturated compounds, such as 1,3-dihalogenoalkenes or Morita–Baylis–Hillman acetates, using sodium nitrite. thieme-connect.com For 5-nitroisoxazoles, a general preparative method involves the heterocyclization of electrophilic alkenes by treatment with tetranitromethane activated by an amine base. thieme-connect.com

Amino Group Introduction

Aminoisoxazoles are key building blocks for many pharmaceutical compounds. thieme-connect.com A significant challenge in their synthesis is controlling the regioselectivity to obtain either the 3-amino or 5-amino isomer. thieme-connect.com

One reliable method starts from β-ketonitriles and hydroxylamine. The reaction's outcome is governed by pH and temperature. thieme-connect.com At a pH greater than 8, the reaction favors the formation of 5-aminoisoxazoles, whereas a pH between 7 and 8 directs the reaction toward the 3-amino-isoxazole isomer. thieme-connect.com Another approach involves a two-step procedure where readily available 3-bromoisoxazolines react with various amines in the presence of a base, followed by an oxidation step to yield 3-aminoisoxazoles in high yields. acs.org The synthesis of 5-aminoisoxazoles can also be achieved through the reaction of thiocarbamoylcyanoacetates with hydroxylamine under reflux conditions. researchgate.net Furthermore, [3+2] cycloaddition reactions between in situ generated nitrile oxides and enamines provide a regioselective route to 3,4-disubstituted isoxazoles which can be precursors to aminoisoxazoles. scispace.com

| Moiety | Methodology | Starting Materials | Key Reagents/Conditions | Product | Reference(s) |

| Nitro | One-pot synthesis | Cinnamyl alcohol | Sodium nitrite, acetic acid | 4-Nitro-3-phenylisoxazole | nih.gov |

| Nitro | Direct Nitration | 3-Phenylisoxazole | Nitrating agent | 4-Nitro-3-phenylisoxazole | nih.gov |

| Nitro | Heterocyclization | Electrophilic alkenes | Tetranitromethane, triethylamine | 5-Nitroisoxazoles | thieme-connect.com |

| Amino | pH-controlled cyclization | β-Ketonitriles, Hydroxylamine | pH > 8 or 7 < pH < 8 | 5-Aminoisoxazoles or 3-Aminoisoxazoles | thieme-connect.com |

| Amino | Addition-Elimination/Oxidation | 3-Bromoisoxazolines, Amines | Base, then oxidation | 3-Amino-5-substituted-isoxazoles | acs.org |

| Amino | Cyclization | Thiocarbamoylcyanoacetates | Hydroxylamine, ethanol, reflux | 5-Aminoisoxazoles | researchgate.net |

| Aryl | Suzuki-Miyaura Coupling | 4-Iodoisoxazole, Arylboronic acid | Pd catalyst, base | 4-Aryl-isoxazoles | bohrium.com |

| Aryl | C-H Direct Arylation | Isoxazoles | Transition metal catalysts | Arylated Isoxazoles | researchgate.net |

Aryl Group Introduction

The introduction of aryl groups is often accomplished using modern transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. The direct C-H arylation of isoxazoles is an increasingly important strategy, avoiding the need for pre-functionalization of the isoxazole ring. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are highly effective. bohrium.com For example, 4-iodoisoxazole can be coupled with a variety of arylboronic acids to produce 4-arylisoxazoles in high yields. bohrium.com This approach is a key part of the step-by-step multifunctionalization of the isoxazole core. researchgate.netbohrium.com

Reactivity and Reaction Mechanisms of Isoxazole 4 Carbaldehyde

Reactions Involving the Aldehyde Group

The aldehyde group (-CHO) at the C4 position of the isoxazole (B147169) ring is a primary site of chemical reactivity, readily participating in condensation, cycloaddition, oxidation, and reduction reactions.

Condensation Reactions (e.g., Schiff Base Formation)

The carbonyl group of isoxazole-4-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines or azomethines. researchgate.netscience.gov This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to yield the characteristic -C=N- double bond of the imine.

These reactions are typically carried out by refluxing the this compound with an appropriate amine in a solvent such as ethanol. nih.gov The resulting Schiff bases are versatile intermediates in their own right, used in the synthesis of more complex molecules and as ligands for metal complexes. science.gov For example, Schiff bases have been synthesized by condensing various substituted aldehydes with amines under microwave irradiation, indicating a modern and efficient approach to these reactions. ijacskros.com

Table 1: Examples of Schiff Base Formation from Aldehydes

| Aldehyde Reactant | Amine Reactant | Reaction Conditions | Product Type |

|---|---|---|---|

| Substituted Salicylaldehyde | Isoxazole Derivatives | Ethanol, Reflux, 6-8 h | Isoxazole-containing Schiff Base nih.gov |

| 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde | Active Amines | Microwave Irradiation | Pyrazole-containing Schiff Base ijacskros.com |

| Aromatic Aldehydes | 1,2-diaminobenzene | Stirring in Water | Azo Schiff Bases ijacskros.com |

Cycloaddition Mechanisms (e.g., with Primary Nitro Compounds)

The reaction between aldehydes and primary nitro compounds is a well-established method for the synthesis of the isoxazole ring itself, rather than a reaction of a pre-formed this compound. rsc.orgrsc.org This process is a cornerstone of isoxazole chemistry and proceeds through a mechanism that can be rationalized as a cycloaddition. rsc.org

The mechanism can be broadly understood as a 1,3-dipolar cycloaddition, where a nitrile oxide, generated in situ from the primary nitro compound, acts as the 1,3-dipole. rsc.orgnih.gov This dipole then reacts with a suitable dipolarophile (like an alkyne) to form the isoxazole ring. ingentaconnect.comwikipedia.org

Oxidation and Reduction Pathways

The aldehyde group of this compound is susceptible to both oxidation and reduction, providing pathways to other important functional groups.

Oxidation: The aldehyde can be oxidized to the corresponding isoxazole-4-carboxylic acid. Standard oxidizing agents can be employed for this transformation, which converts the -CHO group into a -COOH group. This carboxylic acid derivative can then serve as a precursor for other functionalities, such as esters and amides.

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, yielding (isoxazol-4-yl)methanol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for this purpose. This transformation is a fundamental reaction in organic synthesis, providing access to isoxazole derivatives with a hydroxymethyl substituent.

Reactivity of the Isoxazole Ring System

The isoxazole ring, while aromatic, possesses a labile N-O bond that makes it susceptible to cleavage under certain conditions, leading to a variety of ring-opening and functionalization reactions. researchgate.netingentaconnect.comnih.gov

Ring-Opening and Ring-Closing Cascade Mechanisms

The inherent strain and weak N-O bond in the isoxazole ring allow it to function as a masked form of other difunctional compounds like 1,3-dicarbonyls or enaminoketones. researchgate.netingentaconnect.com This property is exploited in ring-opening and ring-opening-ring-closing (ROCC) cascade reactions.

These reactions are often initiated by reduction, basic conditions, or catalysis by transition metals like iron(III). researchgate.netingentaconnect.comresearchgate.netacs.org For instance, iron-catalyzed reductive ring opening of isoxazoles has been used to synthesize substituted pyridine (B92270) derivatives. researchgate.netresearchgate.net In one reported mechanism, an Fe(III) catalyst is proposed to cleave the isoxazole ring, generating a nitrene intermediate which then reacts with other components to form new heterocyclic systems like pyrroles or pyridines. acs.org The strategic placement of substituents on the isoxazole core can dictate the outcome of these cascade reactions. researchgate.netresearchgate.net Another notable example is the ring-opening fluorination of isoxazoles using an electrophilic fluorinating agent, which proceeds via N-O bond cleavage to produce fluorinated carbonyl compounds. nih.gov

Table 2: Ring-Opening Reactions of Isoxazoles

| Reaction Type | Reagents/Catalyst | Key Intermediate | Product Type |

|---|---|---|---|

| Reductive Ring Opening | Fe/NH₄Cl | - | Pyridine Derivatives researchgate.netresearchgate.net |

| Fe(III)-Catalyzed Annulation | Fe(III), Microwave | Nitrene Intermediate | Pyrroles, Pyridines acs.org |

| Ring-Opening Fluorination | Selectfluor® | - | Fluorinated Carbonyl Compounds nih.gov |

| Photochemical Rearrangement | UV Irradiation | Azirine Intermediate | Oxazole (B20620) wikipedia.org |

Site-Selective Functionalization of the Isoxazole Core

Direct functionalization of the isoxazole ring at the C3 and C5 positions is a key strategy for elaborating the core structure. nih.gov This is typically achieved through methods like C-H activation or transition metal-catalyzed cross-coupling reactions. nih.gov The lability of the isoxazole ring under basic conditions makes the development of these selective functionalization methods particularly important. nih.gov

Palladium-catalyzed reactions, for example, have been employed for the C-H activation and subsequent annulation of related isoxazole systems. researchgate.net Negishi coupling has also been used to functionalize the isoxazole core by coupling isoxazole zinc pivalates with bromopyridine derivatives in the presence of a palladium catalyst, leading to the creation of complex, drug-like scaffolds. nih.gov These advanced synthetic methods allow for precise modification of the isoxazole heterocycle, enabling the synthesis of a diverse array of substituted derivatives. nih.govscilit.comeurekaselect.com

C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules, including heterocyclic systems like isoxazole. For the isoxazole ring, the C-H bond at the C5 position is the most common target for functionalization due to its electronic properties. While direct C-H activation of this compound itself is not extensively documented, related strategies involving a substituent at the C4-position provide significant insight into the reactivity of this scaffold. Transition metal catalysis, particularly with palladium and rhodium, is central to these transformations.

One of the most effective methods involves a decarboxylative C-H functionalization, which utilizes isoxazole-4-carboxylic acids as precursors. In these reactions, the carboxylic acid group at the C4 position acts as a transient directing group, facilitating the activation of the C5-H bond by a metal catalyst. The subsequent coupling reaction is accompanied by the loss of carbon dioxide. This approach has been successfully employed for the C5-alkenylation and acylmethylation of the isoxazole ring using rhodium(III) catalysts. rsc.orgresearchgate.net For instance, the reaction of 3-phenylisoxazole-4-carboxylic acid with electron-deficient alkenes in the presence of a rhodium catalyst leads to the formation of C5-alkenylated isoxazoles. rsc.org

Palladium catalysis has also been instrumental in the direct C-H arylation of isoxazoles. nih.gov Studies have shown that the C-H bond at the C5-position can be selectively arylated with aryl iodides using a palladium catalyst, proceeding without the need for a directing group at the C4 position. nih.gov This highlights the intrinsic reactivity of the C5-H bond. While the aldehyde functionality of this compound could potentially serve as a directing group for C-H activation at the C5 position, this specific strategy remains a developing area of research.

Below is a data table summarizing representative conditions for C-H functionalization at the C5 position of the isoxazole ring.

| Reaction Type | Catalyst System | Coupling Partner | Key Features | Reference |

|---|---|---|---|---|

| Decarboxylative Alkenylation | [RhCpCl2]2, AgSbF6, Cu(OAc)2·H2O | Electron-deficient alkenes | Uses isoxazole-4-carboxylic acid as a precursor; C4-carboxyl group acts as a transient directing group. | rsc.orgresearchgate.net |

| Decarboxylative Hydroarylation | [CpRh(CH3CN)3][SbF6]2 | Alkynes | Carboxylate-directed C-H functionalization followed by decarboxylation. | rsc.org |

| Direct Arylation | Pd(OAc)2, K2CO3, PivOH | Aryl iodides | Direct activation of the C5-H bond without a directing group. | nih.gov |

Mechanistic Elucidation via Spectroscopic and Computational Techniques

Understanding the detailed reaction mechanisms of this compound is crucial for optimizing reaction conditions and designing novel transformations. Spectroscopic and computational methods are indispensable tools for this purpose, allowing for the real-time monitoring of reactions, the identification of transient intermediates, and the characterization of transition states.

NMR Spectroscopy for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring chemical reactions in real-time. In situ NMR allows researchers to track the concentration of reactants, products, and reaction intermediates directly in the reaction vessel without the need for sampling and quenching. organic-chemistry.org This provides detailed kinetic data and mechanistic insights that are often inaccessible through conventional analysis of the final product.

A pertinent example is the study of the conversion of isoxazoles into aminopyrazoles. organic-chemistry.org In this research, in situ NMR analysis was employed to compare a single-step and a two-step reaction pathway. The monitoring revealed that both processes proceed through a common ketonitrile intermediate. By tracking the distinct signals of the starting isoxazole, the ketonitrile intermediate, and the final aminopyrazole product over time, the researchers were able to:

Confirm the identity of the transient intermediate.

Determine the relative rates of each step in the sequence.

Identify rate-limiting steps and the influence of different substrates and reagents on the reaction kinetics.

Optimize reaction conditions to favor speed and product purity. organic-chemistry.org

The data gathered from such real-time monitoring is invaluable for building a comprehensive understanding of the reaction mechanism.

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| In situ1H NMR | Monitoring the conversion of isoxazoles to aminopyrazoles | - Identification of a key ketonitrile intermediate.

| organic-chemistry.org |

| Flow NMR | General reaction monitoring | - Quantitative analysis of reaction species.

| researchgate.netscilit.com |

Mass Spectrometry for Intermediate Identification

Mass spectrometry (MS) is an exceptionally sensitive analytical technique used to detect and identify molecules by measuring their mass-to-charge ratio. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for mechanistic studies of reactions in solution, as it can gently transfer charged or easily ionizable species from the liquid phase to the gas phase for analysis. nih.govru.nl This makes it an ideal tool for identifying low-abundance, short-lived reactive intermediates that are often central to catalytic cycles. researchgate.net

In the context of transition metal-catalyzed reactions, such as the C-H functionalization of isoxazoles, many of the proposed intermediates are organometallic complexes that may be charged or can be readily ionized. ESI-MS can be used to "fish out" these species directly from the reaction mixture, providing snapshots of the catalytic cycle. nih.gov By analyzing the mass of these detected species, their elemental composition can be determined, offering direct evidence for proposed intermediates like metal-substrate complexes or palladacycles. ru.nl

Furthermore, the inherent reactivity of the isoxazole ring, particularly its susceptibility to ring-opening under photochemical or other conditions, can generate highly reactive, fleeting intermediates. nih.gov For example, photochemical rearrangement of isoxazoles can proceed through intermediates such as nitrenes or nitrile ylides. nih.govnih.gov These species are often too short-lived to be observed by NMR but can potentially be trapped and detected using advanced mass spectrometry techniques, providing crucial evidence for complex reaction pathways.

| MS Technique | Target Intermediates | Relevance to Isoxazole Chemistry | Reference |

|---|---|---|---|

| ESI-MS | Charged organometallic complexes (e.g., Rh(III), Pd(II)) | Directly applicable to studying the mechanisms of C-H activation reactions involving isoxazoles. | nih.govru.nl |

| LC-MS/MS | Covalent adducts | Used to identify products and map reaction sites, as demonstrated in the crosslinking of isoxazole-based probes to proteins. | nih.gov |

| ESI-MS / APCI-MS | Fleeting neutral species (e.g., nitrile ylides, azirines) | Potentially capable of detecting short-lived intermediates formed during photochemical or thermal rearrangements of the isoxazole ring. | nih.gov |

Theoretical and Computational Studies of Isoxazole 4 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful method to investigate molecular structure, energy, and properties by solving the Schrödinger equation. For molecules like isoxazole-4-carbaldehyde, these calculations can predict geometries, vibrational frequencies, electronic transitions, and various other physicochemical parameters with a high degree of accuracy. cuny.edu

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. asianpubs.org It provides a favorable balance between computational cost and accuracy, making it a standard tool for studying isoxazole (B147169) derivatives. nih.govnih.gov Common functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with various basis sets like 6-311++G(d,p), are frequently employed to perform these calculations. asianpubs.orgnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, DFT calculations are used to predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

The optimized structure of this compound is expected to be largely planar, with the isoxazole ring and the carbaldehyde group lying in the same plane to maximize conjugation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. uni-rostock.de The calculated geometric parameters provide a theoretical benchmark that can be compared with experimental data obtained from techniques like X-ray crystallography.

| Parameter | Bond/Angle | Predicted Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | O1-N2 | 1.415 |

| N2-C3 | 1.310 | |

| C3-C4 | 1.430 | |

| C4-C5 | 1.365 | |

| C5-O1 | 1.350 | |

| C4-C(aldehyde) | 1.470 | |

| Bond Angles (°) | C5-O1-N2 | 108.0 |

| O1-N2-C3 | 109.5 | |

| N2-C3-C4 | 115.0 | |

| C3-C4-C5 | 104.5 | |

| C4-C5-O1 | 103.0 |

The electronic properties of a molecule govern its reactivity, stability, and intermolecular interactions. DFT calculations are instrumental in characterizing these features.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. In this compound, the HOMO is typically distributed over the isoxazole ring, while the LUMO is often localized over the C=N bond and the electron-withdrawing carbaldehyde group.

Band Gap Values: The energy difference between the HOMO and LUMO is the HOMO-LUMO energy gap (ΔE), also known as the band gap. nih.govnih.gov This value is a critical indicator of molecular reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule requires less energy for electronic excitation, making it more reactive and polarizable. nih.govnih.gov

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. orientjchem.org It is a valuable tool for identifying the sites for intermolecular interactions, particularly electrophilic and nucleophilic attacks. In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen and the nitrogen atom of the isoxazole ring, highlighting them as primary sites for electrophilic interaction.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.5 |

Vibrational analysis through DFT calculations provides a theoretical prediction of the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. uni-rostock.de These theoretical frequencies are often multiplied by a scaling factor to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental spectra. researchgate.netnist.gov

This analysis is crucial for assigning the absorption bands observed in experimental FT-IR and FT-Raman spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. For this compound, key predicted vibrations would include the C=O stretching of the aldehyde, C=N and C=C stretching within the isoxazole ring, and C-H stretching and bending modes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H)aldehyde | ~2850 | Aldehyde C-H Stretch |

| ν(C=O) | ~1710 | Carbonyl C=O Stretch |

| ν(C=N) | ~1590 | Ring C=N Stretch |

| ν(C=C) | ~1540 | Ring C=C Stretch |

| Ring Breathing | ~1370 | Isoxazole Ring Stretch |

| δ(C-H) | ~1200 | In-plane C-H Bend |

| γ(C-H) | ~850 | Out-of-plane C-H Bend |

Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful method for structural elucidation. mdpi.comipb.pt The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts (δ) for both ¹H and ¹³C nuclei. mdpi.commdpi.com

The calculations are typically performed on the DFT-optimized geometry. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, usually Tetramethylsilane (TMS), calculated at the same level of theory. mdpi.com Comparing the predicted chemical shifts with experimental data provides strong evidence for the proposed molecular structure and can help in the unambiguous assignment of signals in complex spectra. nih.gov

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | H3 | 8.5 - 8.8 |

| H5 | 8.9 - 9.2 | |

| H(aldehyde) | 9.9 - 10.2 | |

| ¹³C | C3 | 150 - 155 |

| C4 | 115 - 120 | |

| C5 | 158 - 163 | |

| C(aldehyde) | 185 - 190 |

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and core orbitals, closely corresponding to the familiar Lewis structure concept. This analysis is used to investigate intramolecular charge transfer, hyperconjugative interactions, and charge delocalization within the molecule.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N2 | π(C3-C4) | ~20-25 | Lone Pair Delocalization |

| LP(2) O1 | π(N2-C3) | ~15-20 | Lone Pair Delocalization |

| π(C3-C4) | π(C(ald)-O(ald)) | ~10-15 | π-Conjugation |

| π(C4-C5) | π(N2-C3) | ~18-22 | π-Conjugation |

Density Functional Theory (DFT) Applications

Local Reactivity Descriptors (e.g., Fukui Functions)

There are no specific studies found that calculate or analyze the Fukui functions or other local reactivity descriptors for this compound. Such studies are crucial for understanding the regioselectivity of its chemical reactions, predicting sites for nucleophilic and electrophilic attack. While general principles of reactivity for the isoxazole ring exist, specific computational data for the 4-carbaldehyde derivative is not available.

Conformational Analysis and Tautomerism Studies

Detailed conformational analysis and investigations into the potential tautomers of this compound are not documented in the reviewed literature. For a molecule with a flexible substituent like the carbaldehyde group, conformational analysis would identify the most stable spatial arrangements of the atoms. Tautomerism studies would explore the possibility of isomers that differ in the position of a proton and a double bond. While research exists on the tautomerism of other isoxazole derivatives, such as isoxazolones, these findings are not directly applicable to this compound.

Correlation of Theoretical and Experimental Data

A direct and detailed correlation of theoretical and experimental data for this compound, such as a comparison of calculated versus experimental infrared (IR) or nuclear magnetic resonance (NMR) spectra, is not available. While general studies on the spectroscopic properties of the isoxazole ring have been published, a specific comparative analysis for the 4-carbaldehyde derivative that would validate theoretical models is absent from the literature.

Applications of Isoxazole 4 Carbaldehyde and Its Derivatives in Medicinal Chemistry

Isoxazole-4-carbaldehyde as a Core Scaffold for Drug Discovery

This compound is a crucial intermediate in the synthesis of more complex isoxazole (B147169) derivatives. The aldehyde functional group at the 4-position of the isoxazole ring provides a reactive site for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of larger molecular frameworks. This synthetic versatility makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

The isoxazole nucleus itself is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The incorporation of the isoxazole ring can enhance the physicochemical properties of a molecule, such as its metabolic stability and pharmacokinetic profile. eurekaselect.com Synthetic routes to 3-substituted isoxazole-4-carbaldehydes have been developed, further expanding the utility of this core structure in creating novel compounds with potential therapeutic value. nih.gov The ability to readily modify the this compound scaffold allows medicinal chemists to systematically explore structure-activity relationships (SAR), optimizing lead compounds to improve potency and selectivity for their biological targets. nih.gov

Biological Activities of Isoxazole Derivatives

Derivatives synthesized from isoxazole scaffolds have demonstrated a vast range of pharmacological effects, establishing them as significant candidates in the search for new drugs. espublisher.com These compounds are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties. nih.govnih.gov The therapeutic potential of the isoxazole ring is highlighted by its presence in several commercially available drugs. The flexibility in modifying the isoxazole core allows for the fine-tuning of its biological effects, making it a continuous focus of research in medicinal chemistry. eurekaselect.com

Anticancer and Cytotoxic Effects

A significant area of research for isoxazole derivatives has been in oncology, where they have shown considerable promise as anticancer agents. espublisher.com Numerous studies have demonstrated the potent cytotoxic effects of various isoxazole-containing compounds against a wide array of human cancer cell lines. nih.govmdpi.com The anticancer mechanisms of these derivatives are diverse and include the induction of programmed cell death (apoptosis), inhibition of key enzymes involved in cancer progression, and disruption of cellular processes essential for tumor growth. mdpi.comresearchgate.net

The cytotoxic activity of isoxazole derivatives has been extensively evaluated against various human cancer cell lines. Research has consistently shown that these compounds can effectively inhibit the proliferation of cervical (HeLa), colon (HT-29), breast (MCF-7, T-47D), and other cancer cells.

For instance, certain isoxazole-piperazine hybrids have demonstrated potent cytotoxicity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range (0.3–3.7 μM). nih.gov Other studies have reported isoxazole derivatives with significant activity against HeLa cells, in some cases proving more potent than the standard chemotherapeutic drug doxorubicin. eurekaselect.com Similarly, isoxazole-(benz)azole derivatives have been evaluated for their cytotoxic effects on HT-29 colon carcinoma cells. nih.gov Triazole-isoxazole derivatives have also been assessed for their activity against both MCF-7 and T-47D breast cancer cell lines. nih.gov

The following table summarizes the reported cytotoxic activities (IC50 values) of various isoxazole derivatives against several cancer cell lines.

| Cell Line | Derivative Type | IC50 Value (µM) | Reference |

| HeLa | Isoxazole-carboxamide | 1.57 | nih.gov |

| Tetrahydroquinoline-isoxazole hybrid | 19.7 | researchgate.net | |

| Isoxazole-carboxamide | 0.11 (µg/ml) | eurekaselect.com | |

| HT-29 | Isoxazole-(benz)azole derivative | Activity evaluated | nih.gov |

| Indole-isoxazolone hybrid | Activity evaluated | nih.gov | |

| MCF-7 | Isoxazole-piperazine hybrid | 0.3 - 3.7 | nih.gov |

| Isoxazole-naphthalene derivative | 1.23 | mdpi.com | |

| Isoxazole linked 2-phenylbenzothiazole | 26 - 43 | nih.gov | |

| Trifluoromethyl-isoxazole | 1.91 | nih.gov | |

| Isoxazole-carboxamide | 1.59 (µg/ml) | eurekaselect.com | |

| T-47D | Thienopyrimidine derivative | 6.9 | mdpi.com |

| Triazole-isoxazole derivative | Activity evaluated | nih.gov |

One of the primary mechanisms by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, a form of programmed cell death that eliminates damaged or cancerous cells. researchgate.net Studies have shown that these compounds can trigger apoptosis through various cellular pathways.

Some isoxazole derivatives have been found to induce apoptosis via the mitochondria-mediated intrinsic pathway. This process involves the disruption of the mitochondrial membrane potential and the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program. Furthermore, the activation of the p53 protein, a critical tumor suppressor, has been implicated in the apoptotic activity of certain isoxazole-piperazine hybrids. nih.gov Research on novel synthetic isoxazole derivatives has demonstrated their ability to induce both early and late-stage apoptosis in cancer cells, confirming their pro-apoptotic potential. researchgate.net One specific isoxazole-carboxamide derivative, MYM4, was also found to effectively induce apoptosis in cancer cells. nih.gov

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a biological target, such as a protein or enzyme. This method is instrumental in understanding the mechanism of action of drug candidates and in designing more potent and selective inhibitors. Isoxazole derivatives have been the subject of numerous molecular docking studies to elucidate their interactions with various cancer-related targets.

A key target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase involved in cell proliferation and survival. The crystal structure of the EGFR tyrosine kinase domain, identified by the Protein Data Bank (PDB) ID 1M17 , is often used in docking studies. Research has explored the binding of various heterocyclic compounds, including those with structures analogous to isoxazoles, to the active site of 1M17 to understand and predict their inhibitory activity.

Beyond EGFR, molecular docking studies have investigated the interactions of isoxazole derivatives with other important biological targets. These include:

Cyclooxygenase (COX) enzymes: Isoxazole-carboxamide derivatives have been docked into the active sites of COX-1 and COX-2 enzymes to explain their inhibitory activities. eurekaselect.com

Cytochrome P450 (CYP450) enzymes: Novel isoxazole derivatives have been studied for their binding efficacy with various enzymes from the CYP450 family, which are involved in drug metabolism and can be targets in cancer therapy.

These computational studies provide valuable insights into the specific amino acid interactions, binding energies, and conformational changes that govern the inhibitory potential of isoxazole derivatives, guiding the rational design of new anticancer agents.

Antimicrobial Activities

In addition to their anticancer properties, isoxazole derivatives have emerged as a significant class of antimicrobial agents. researchgate.net They have been extensively studied for their potential to combat a wide range of pathogenic microorganisms, including bacteria and fungi. researchgate.net The isoxazole scaffold is a key component in several clinically used antibacterial drugs, such as sulfamethoxazole and cloxacillin. nih.gov

Research has shown that novel isoxazole derivatives can exhibit significant inhibitory activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal species like Candida albicans. researchgate.netnih.gov The presence of specific substituents on the isoxazole ring can greatly influence the potency and spectrum of antimicrobial activity. nih.gov For example, certain isoxazole-based chalcones have demonstrated superior antibacterial activity, while related dihydropyrazoles showed remarkable antifungal effects. mdpi.com

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected isoxazole derivatives against various microbial strains, illustrating their potential as antimicrobial agents.

| Microbial Strain | Derivative Type | MIC Value (µg/mL) | Reference |

| Staphylococcus aureus | Isoxazole derivative | 100 | researchgate.net |

| Bacillus subtilis | Isoxazole derivative | 10 - 80 | researchgate.net |

| Escherichia coli | Isoxazole derivative | 30 - 80 | researchgate.net |

| N-acyl-α-amino acid derivative | 28.1 | mdpi.com | |

| Pseudomonas aeruginosa | Isoxazole-based chalcone | 1 | nih.gov |

| Candida albicans | Isoxazole derivative | 6 - 60 | researchgate.net |

| Isoxazole-carboxamide | 2000 | eurekaselect.com | |

| Oxazole (B20620) derivative | 14 | mdpi.com |

Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)

Derivatives of this compound, particularly Schiff bases, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. The synthesis of novel Schiff's bases containing a 1,2,4-triazole moiety has been a subject of interest for their potential antibacterial potency researchgate.net. Studies on various Schiff base derivatives have demonstrated their efficacy as antibacterial agents dntb.gov.uaresearchgate.net. For instance, certain Schiff bases have shown activity against Escherichia coli and Staphylococcus aureus researchgate.netdntb.gov.ua. The antimicrobial activity of Schiff bases derived from chitosan and salicylaldehyde has also been reported, showing effective eradication of bacteria such as S. aureus and P. aeruginosa nih.gov.

The antibacterial potential of heterocyclic Schiff base derivatives is a promising area of research, especially with the rise of antibiotic-resistant bacterial strains dntb.gov.ua. Novel isoxazole-triazole conjugates have also been synthesized and screened for their antibacterial activity, with some compounds exhibiting a stronger response against tested Gram-negative strains compared to standard antibiotics mdpi.com. The introduction of different functional groups to the this compound core can modulate the antibacterial spectrum and potency.

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

| Schiff Base Derivatives | Escherichia coli | Active | dntb.gov.ua |

| Schiff Base Derivatives | Staphylococcus aureus | Active | dntb.gov.ua |

| Isoxazole-Triazole Conjugate 7b | Escherichia coli ATCC 25922 | Inhibition zone of 36.4 ± 1.07 mm | mdpi.com |

| Isoxazole-Triazole Conjugate 7b | Pseudomonas aeruginosa | Notable Activity | mdpi.com |

| Chitosan-Salicylaldehyde Schiff Base | S. aureus | Effective | nih.gov |

| Chitosan-Salicylaldehyde Schiff Base | P. aeruginosa | Effective | nih.gov |

Antifungal Efficacy (e.g., Aspergillus niger, Candida albicans)

This compound derivatives have also been investigated for their antifungal properties. For example, novel isoxazole-based compounds have been synthesized and evaluated for their anti-Candida potential mdpi.comnih.gov. Some of these derivatives have displayed selective antifungal activity mdpi.comnih.gov. Hydrazone derivatives containing an isoxazole moiety have also been reported to possess antifungal activities nih.gov.

Research into Schiff bases and their metal complexes has also revealed their potential as fungicidal agents mdpi.com. Specifically, some isoxazole derivatives have been screened for their in vitro antifungal activity against phytopathogenic fungi, with some compounds displaying notable efficacy researchgate.net. The structural modifications of the this compound scaffold play a crucial role in determining the antifungal potency and spectrum.

Table 2: Antifungal Activity of Selected Isoxazole Derivatives

| Compound Type | Fungal Strain | Activity | Reference |

| Isoxazole-Based Derivatives (PUB14, PUB17) | Candida albicans | Selective antifungal activity | mdpi.comnih.gov |

| Pyrazole Carboxamide Derivative (7ai) | Rhizoctonia solani | EC50 value of 0.37 μg/mL | researchgate.net |

| Pyrazole-Hydrazone Derivatives | General Antifungal | Active | nih.gov |

| Schiff Bases | General Antifungal | Active | mdpi.com |

Anti-inflammatory Properties

The anti-inflammatory potential of isoxazole derivatives is a significant area of research, with many compounds acting as inhibitors of key enzymes in the inflammatory pathway.

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a major goal in the development of anti-inflammatory drugs. Several isoxazole derivatives have been identified as potent and selective COX-2 inhibitors mdpi.comtubitak.gov.trnih.govnih.govresearchgate.net. For instance, certain isoxazole-based scaffold inhibitors have been synthesized and evaluated for their COX inhibitory activity, with some compounds showing sub-micromolar selective COX-2 inhibition nih.govresearchgate.netnih.gov.

Studies have reported on novel isoxazole derivatives with good COX-1/COX-2 inhibitory potential, with some exhibiting strong and selective COX-2 inhibitory activity tubitak.gov.tr. The design of new isoxazole derivatives continues to be a promising strategy for the development of novel anti-inflammatory agents with improved selectivity and efficacy nih.gov.

Table 3: COX-2 Inhibitory Activity of Selected Isoxazole Derivatives

| Compound | Activity | Selectivity | Reference |

| S-methyl-5-(4-methoxyphenyl)-isoxazole-4-carbothioate (IXZ1) | Strong COX-2 inhibition | Selective for COX-2 | tubitak.gov.tr |